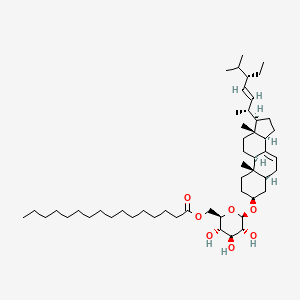

Securisteroside

Description

Properties

Molecular Formula |

C51H88O7 |

|---|---|

Molecular Weight |

813.2 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C51H88O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h23-24,26,35-39,41-44,46-49,53-55H,8-22,25,27-34H2,1-7H3/b24-23+/t36-,37-,38+,39+,41-,42+,43+,44-,46-,47+,48-,49-,50+,51-/m1/s1 |

InChI Key |

MHTLMDOOOKZQCO-ABASJPMTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H](C4=CC[C@H]3C2)CC[C@@H]5[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4=CCC3C2)CCC5C(C)C=CC(CC)C(C)C)C)C)O)O)O |

Origin of Product |

United States |

Natural Sources and Isolation Methodologies of Securisteroside

Botanical Origin and Ethnobotanical Significance of Securidaca inappendiculata

Securisteroside is naturally found in the roots of Securidaca inappendiculata Hassk, a plant belonging to the Polygalaceae family. researchgate.netresearchgate.netclockss.org This plant is primarily distributed in the southern regions of China, including the provinces of Guangdong, Guangxi, Hainan, and Yunnan. clockss.orgnih.gov

In Chinese folk medicine, Securidaca inappendiculata is known by names such as "Chan Yi Teng" and is traditionally used for its perceived therapeutic properties. clockss.orgtandfonline.com The roots and stems have been historically utilized as anti-bacterial and anti-rheumatoid agents. clockss.org Its application in treating inflammatory conditions, particularly rheumatoid arthritis, is a significant aspect of its ethnobotanical relevance. nih.govtandfonline.comresearchgate.net The plant is also noted to be a rich source of other phytochemicals, including xanthones and triterpene saponins (B1172615). nih.govresearchgate.net

Plant Material Collection, Preparation, and Authentication for this compound Extraction

The isolation of this compound begins with the meticulous collection and preparation of the plant material. The process, as documented in phytochemical studies, involves several critical steps to ensure the quality and identity of the source material.

Collection : The roots of Securidaca inappendiculata are harvested from their natural habitat, such as the Yunnan province in China. clockss.org

Authentication : To ensure correct botanical identification, collected plant samples are authenticated by a qualified botanist or pharmacognosist. A voucher specimen is typically deposited in a recognized herbarium for future reference. For instance, a specimen with the code YS-9801 has been deposited at the Institute of Medicinal Plant Development in China. clockss.orgnih.gov

Preparation : Once collected, the plant material undergoes preparation for extraction. This generally involves shade drying the roots and then pulverizing them into a fine powder to increase the surface area for solvent interaction. clockss.orgmdpi.com In some protocols, the powdered material is first defatted using a lipophilic solvent like n-hexane to remove oils and fats. mdpi.com

Extraction Techniques for this compound from Complex Plant Matrices

Extracting this compound, a polar glycoside, from the complex matrix of the powdered plant material requires carefully selected methods. Both traditional and modern techniques are employed in phytochemistry.

Conventional extraction methods are widely used due to their simplicity and accessibility. mdpi.commedcraveonline.com These techniques rely on the principle of dissolving the target compound in a suitable solvent. greenskybio.com

Maceration : This method involves soaking the powdered plant material in a solvent, such as methanol (B129727), for an extended period. researchgate.netmedcraveonline.com It is a simple technique suitable for compounds that may be sensitive to heat. foodsciencejournal.com

Reflux Extraction : For a more efficient extraction, the plant material can be boiled with a solvent, such as 95% ethanol (B145695), under reflux. clockss.org This use of heat increases the solubility and diffusion rate of the target compounds. foodsciencejournal.com

These conventional methods often yield a crude extract containing a mixture of compounds. This extract is typically concentrated using a rotary evaporator. To further enrich the fraction containing saponins and glycosides like this compound, the concentrated aqueous solution is often partitioned against an immiscible solvent like n-butanol. mdpi.commedcraveonline.com While effective, these methods can be time-consuming and require large volumes of organic solvents. mdpi.com

Modern extraction technologies offer greener and more efficient alternatives to conventional methods. foodsciencejournal.com Supercritical Fluid Extraction (SFE) is a notable example.

SFE utilizes a supercritical fluid—most commonly carbon dioxide (CO2)—as the extraction solvent. foodsciencejournal.com By manipulating temperature and pressure, the properties of the supercritical fluid can be tuned to selectively extract specific compounds. For polar compounds like saponins and glycosides, the low polarity of pure supercritical CO2 is a limitation. foodsciencejournal.com Therefore, a polar co-solvent, or "modifier," such as ethanol or methanol, is often added to the CO2 to increase its solvating power for the target molecules. foodsciencejournal.comfarmaciajournal.com Studies on related triterpenoid (B12794562) saponins have shown that adding 70% methanol as a modifier can significantly enhance extraction yields. researchgate.net SFE is recognized for reducing extraction times and the consumption of organic solvents. foodsciencejournal.com

| Technique | Principle | Common Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature. medcraveonline.com | Methanol, Ethanol researchgate.netfoodsciencejournal.com | Simple, suitable for heat-sensitive compounds. foodsciencejournal.com | Time-consuming, potentially lower yield. foodsciencejournal.com |

| Reflux | Boiling the plant material with a solvent to increase extraction efficiency. foodsciencejournal.com | Ethanol clockss.org | More efficient than maceration. foodsciencejournal.com | Not suitable for thermolabile compounds, requires energy. foodsciencejournal.com |

| Supercritical Fluid Extraction (SFE) | Using a fluid above its critical temperature and pressure as the solvent. foodsciencejournal.com | CO2 with modifiers (e.g., methanol, ethanol). farmaciajournal.com | Fast, efficient, reduced organic solvent use, tunable selectivity. foodsciencejournal.comcapes.gov.br | High initial equipment cost, may require modifiers for polar compounds. foodsciencejournal.com |

Chromatographic Purification Strategies for this compound Isolation

Following extraction, the crude extract is a complex mixture that must be purified to isolate this compound. Chromatography is the essential technique for this separation. irejournals.comnih.gov

Column chromatography is a fundamental purification method where the crude extract is passed through a column packed with a solid stationary phase. microbenotes.comuhplcs.com The components of the mixture separate based on their differing affinities for the stationary phase and the liquid mobile phase that moves through the column. rnlkwc.ac.in

Silica (B1680970) Gel Chromatography : This is a form of normal-phase adsorption chromatography where silica gel is used as the polar stationary phase. uhplcs.comcolumn-chromatography.com In the isolation of compounds from S. inappendiculata, fractions from the initial extraction were subjected to column chromatography over silica gel. clockss.org A mobile phase, typically a mixture of organic solvents, is passed through the column. Non-polar compounds have less affinity for the polar silica gel and elute faster, while more polar compounds are retained longer. rnlkwc.ac.in The separation is often monitored using Thin Layer Chromatography (TLC). researchgate.net

Reversed-Phase C18 Chromatography : For purifying polar compounds like glycosides, reversed-phase chromatography is highly effective. The stationary phase is non-polar (e.g., silica gel chemically modified with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and methanol or acetonitrile). google.com In this setup, polar compounds elute first, while non-polar compounds are retained more strongly. A gradient elution, where the concentration of the organic solvent (e.g., methanol) in the mobile phase is gradually increased, is often used. google.com This allows for the initial removal of highly polar impurities with a low methanol concentration, followed by the elution of the target glycosides as the methanol concentration increases. google.com

| Technique | Stationary Phase | Mobile Phase Principle | Elution Order | Application Example |

|---|---|---|---|---|

| Normal-Phase (Silica Gel) | Polar (e.g., Silica Gel). column-chromatography.com | Non-polar to moderately polar solvent mixture. | Non-polar compounds elute first. rnlkwc.ac.in | Separation of fractions from S. inappendiculata extract. clockss.org |

| Reversed-Phase (C18) | Non-polar (e.g., C18-bonded silica). google.com | Polar solvent mixture (e.g., Methanol-Water). google.com | Polar compounds elute first. | Purification of triterpenoid saponins by eluting with increasing methanol concentration. google.com |

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a critical technique for the purification of individual compounds from complex mixtures, such as crude plant extracts. ijcpa.in Unlike analytical HPLC, which focuses on identifying and quantifying components, the primary objective of preparative HPLC is to isolate and purify significant quantities of a specific substance for further use, such as structural elucidation or biological activity studies. teledynelabs.com This makes it an indispensable tool in natural product chemistry for isolating compounds like this compound. ijcpa.innih.gov

The versatility of preparative HPLC is demonstrated by its various modes of operation, including normal-phase, reversed-phase, size-exclusion, and ion-exchange chromatography, which collectively can be used to purify most classes of natural products. nih.govspringernature.com Reversed-phase preparative HPLC is among the most robust and widely utilized modes for the purification of natural products. nih.govspringernature.com The precision of the technique is enhanced by the use of small particle sizes in the column's stationary phase (e.g., silica gel), which improves separation efficiency. teledynelabs.com

Key advantages of preparative HPLC include its ability to handle large sample volumes and high concentrations without compromising the quality of the separation, thereby preventing issues like volume overload. teledynelabs.com This is particularly important when moving from small-scale laboratory isolation to producing larger amounts of a pure compound. The process involves collecting the separated components, or fractions, after they pass through the detector. ijcpa.in

Countercurrent Chromatography and Other Advanced Separation Methods

Countercurrent Chromatography (CCC) is an advanced liquid-liquid partition chromatography method that offers significant advantages for the separation and purification of natural products. numberanalytics.comufrj.br A defining feature of CCC is its use of a liquid stationary phase, which is held in place by centrifugal or gravitational forces, eliminating the need for a solid support. wikipedia.org This design avoids the problem of irreversible adsorption of the analyte to a solid matrix, which can lead to sample loss and low recovery rates. numberanalytics.comwikipedia.org Consequently, CCC often achieves high recovery of the target compound. numberanalytics.com

CCC operates on the principle of partitioning a solute between two immiscible liquid phases. wikipedia.org The instrument consists of a column or a series of chambers through which the two liquid phases are pumped, creating a dynamic mixing and settling process that separates components based on their differential solubilities in the two phases. wikipedia.org Modern CCC instruments, such as High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), use centrifugal force to maintain the stationary phase within the column. ufrj.br

This technique is highly versatile and can be scaled for both analytical and preparative purposes, capable of purifying quantities from grams to kilograms. ufrj.br It is particularly well-suited for the separation of polar compounds, a common characteristic of many natural glycosides. ufrj.br The ability to switch between normal-phase and reversed-phase chromatography simply by changing which liquid serves as the mobile versus the stationary phase adds to its flexibility. wikipedia.org

| Feature | Preparative HPLC | Countercurrent Chromatography (CCC) |

|---|---|---|

| Stationary Phase | Solid (e.g., silica, C18) | Liquid (held by centrifugal/gravitational force) |

| Principle of Separation | Adsorption/Partition onto a solid support | Liquid-liquid partitioning |

| Key Advantage | High precision and resolution | No irreversible adsorption, high sample recovery |

| Common Application | Final purification of high-purity compounds | Separation of complex mixtures, especially polar compounds |

Optimization of Isolation Protocols for Yield and Purity of this compound

The optimization of isolation protocols is a crucial step to ensure that the maximum possible amount of this compound is recovered at the highest achievable purity. This process involves systematically refining the extraction and purification steps to improve efficiency, reduce solvent consumption, and minimize handling time and sample loss. nih.gov The ultimate goal is to develop a robust and reproducible method that consistently delivers high yields of the pure compound. nih.govnih.gov

For a compound like this compound, which is initially isolated from a complex plant matrix alongside structurally similar compounds such as other sterols, optimization is key. researchgate.net The process begins with the initial extraction, where factors such as the choice of solvent, temperature, and extraction time can be varied to selectively extract the target compound while leaving behind undesirable substances.

In the chromatographic stages, optimization is critical. For preparative HPLC, this can involve:

Method Development: Fine-tuning the mobile phase composition (solvents and modifiers) and the gradient elution profile to achieve the best possible separation between this compound and its co-eluting impurities.

Column Selection: Choosing the appropriate stationary phase chemistry and column dimensions to maximize loading capacity without sacrificing resolution.

Sample Loading: Determining the optimal concentration and volume of the crude extract to inject in each run to maximize throughput.

Advanced Spectroscopic and Chromatographic Characterization of Securisteroside

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com In the case of securisteroside, the IR spectrum provides key information about its structural components. The presence of hydroxyl (-OH) groups, from both the sterol backbone and the glycosidic moiety, is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. Absorptions corresponding to C-H stretching vibrations of aliphatic and olefinic moieties are also expected.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. technologynetworks.comlibretexts.orgwikipedia.org The technique measures the absorbance of UV or visible light by a sample. technologynetworks.com For this compound, the UV-Vis spectrum is anticipated to show absorptions related to any conjugated systems within the sterol nucleus or associated with the glycosidic unit. The specific wavelengths of maximum absorbance (λmax) can help to confirm the presence of certain structural features. libretexts.org The structure of this compound was elucidated based on a combination of spectrometric methods, including IR and UV analysis. researchgate.netscispace.com

| Spectroscopic Technique | Purpose | Expected Observations for this compound |

| Infrared (IR) Spectroscopy | Identification of functional groups | Broad band for -OH groups, peaks for C-H stretching. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of chromophores and conjugated systems | Absorption maxima (λmax) indicative of electronic transitions within the sterol or glycoside. |

Chiroptical Methods for Absolute Stereochemical Determination of this compound (e.g., Optical Rotation, Electronic Circular Dichroism)

The determination of the absolute configuration of a chiral molecule like this compound is crucial, as different stereoisomers can exhibit distinct biological activities. uspbpep.com Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are essential for this purpose. cas.cz

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orgwikipedia.org The direction (dextrorotatory or levorotatory) and magnitude of this rotation are characteristic of the substance. wikipedia.orgyoutube.com The specific rotation of this compound, a measured property, is a key piece of data for its characterization. wikipedia.org

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. jascoinc.comencyclopedia.pub ECD is the chiroptical equivalent of UV-Vis absorption spectroscopy. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative peaks, provides detailed information about the spatial arrangement of atoms in the molecule. By comparing the experimental ECD spectrum of this compound with spectra predicted through computational methods, its absolute configuration can be definitively assigned. researchgate.netchiralabsxl.comfaccts.de

| Chiroptical Method | Principle | Application to this compound |

| Optical Rotation | Measures the rotation of plane-polarized light. wikipedia.org | Provides a characteristic value for the specific rotation of the compound. |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of circularly polarized light. jascoinc.com | Determines the absolute stereochemistry by comparing experimental and computationally predicted spectra. researchgate.net |

Advanced Chromatographic Techniques for Purity Assessment and Profiling of this compound

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of natural products. researchgate.netresearchgate.net

UPLC is an advanced liquid chromatography technique that utilizes columns packed with smaller particles (typically less than 2 μm) and operates at higher pressures than traditional High-Performance Liquid Chromatography (HPLC). youtube.com This results in significantly faster analysis times, improved resolution, and higher sensitivity. youtube.comusp.org For this compound, UPLC is an ideal method for assessing its purity by detecting any closely related impurities or degradation products. researchgate.net The high resolving power of UPLC allows for the separation of complex mixtures, which is beneficial when analyzing extracts from natural sources. researchgate.netyoutube.com

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. libretexts.orgphenomenex.comorganomation.com While this compound itself, being a glycoside, is not sufficiently volatile for direct GC analysis without derivatization, GC can be employed to analyze other, more volatile compounds present in the extract from which this compound was isolated. pfc.hrinnovatechlabs.com This can provide a more comprehensive chemical profile of the source material. For instance, GC coupled with Mass Spectrometry (GC-MS) can identify smaller, non-polar compounds that may be present alongside this compound. researchgate.netlibretexts.org

| Chromatographic Technique | Key Features | Relevance to this compound |

| Ultra-High-Performance Liquid Chromatography (UPLC) | High resolution, speed, and sensitivity. usp.org | Purity assessment and profiling of this compound and related compounds. researchgate.netresearchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds. libretexts.org | Analysis of other volatile constituents in the source extract. researchgate.netpfc.hr |

Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a technique that provides the most definitive three-dimensional structure of a molecule in its solid, crystalline state. interstem.uswikipedia.orgcsic.es This method involves diffracting a beam of X-rays through a single crystal of the compound. interstem.uswikipedia.org The resulting diffraction pattern can be used to determine the precise arrangement of atoms within the crystal lattice. If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide unambiguous confirmation of its molecular structure, including the relative and absolute stereochemistry. researchgate.netresearchgate.net This technique is often considered the "gold standard" for structural elucidation.

Biosynthetic Pathways of Securisteroside

Hypothetical Biosynthetic Routes to Securisteroside within Securidaca inappendiculata

While the complete biosynthetic pathway of this compound has not been fully elucidated through direct experimental evidence, a hypothetical route can be constructed based on the established principles of plant secondary metabolism and the co-occurrence of related compounds in S. inappendiculata. researchgate.net The core of this hypothesis posits that this compound is derived from the phytosterol spinasterol. This aglycone backbone undergoes one or more glycosylation steps to yield the final complex glycoside. The isolation of both spinasterol (the aglycone) and 3-O-β-D-glucopyranosyl-spinasterol (a simple glycoside) strongly supports a stepwise assembly process originating from this specific sterol. researchgate.net

The biosynthesis of spinasterol, a C29 phytosterol, is a multi-step process that begins with simple carbon precursors. In plants, two primary pathways supply the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. oup.comnih.govrsc.org While there can be some crosstalk between them, the MVA pathway is generally considered the primary source of precursors for cytosolic-derived triterpenoids and sterols. nih.govrsc.org

The key stages in the biosynthesis of the spinasterol backbone are as follows:

Isoprenoid Precursor Formation: Acetyl-CoA is converted through a series of enzymatic reactions in the MVA pathway to produce IPP. rsc.org

Squalene (B77637) Synthesis: IPP and DMAPP units are sequentially condensed to form the C15 compound farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction by the enzyme squalene synthase to form the C30 triterpene, squalene. mdpi.com

Cyclization: Squalene undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene (B107256). In plants, this linear substrate is then cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol, the first cyclic precursor in phytosterol synthesis. oup.comfrontiersin.orgnih.gov This contrasts with animals and fungi, which use lanosterol (B1674476) as the primary cyclic precursor. oup.com

Post-Cycloartenol Modifications: Cycloartenol undergoes a series of modifications to become spinasterol. These include:

Alkylation: To form a C29 sterol like spinasterol, two methyl groups are added at the C24 position of the side chain. These reactions are catalyzed by sterol C24-methyltransferase 1 (SMT1) and SMT2. frontiersin.orgmdpi.com

Demethylation, Isomerization, and Reduction: The molecule undergoes several other enzymatic transformations, including the removal of methyl groups at C4 and C14, isomerization of the cyclopropane (B1198618) ring by cyclopropyl (B3062369) sterol isomerase (CPI), and various reductions and isomerizations in the sterol nucleus to form the characteristic ring structure of advanced phytosterols (B1254722). frontiersin.orgnih.gov

Desaturation: The formation of spinasterol (a Δ7,22-sterol) requires the introduction of double bonds at the C-7 and C-22 positions, catalyzed by specific sterol desaturases, such as sterol C-22 desaturase (a CYP710 family enzyme). nih.gov Studies on the biosynthesis of α-spinasterol have detailed the stereospecific removal of a hydrogen atom at the C-7 position. rsc.org

Table 1: Key Enzyme Classes in Precursor Phytosterol Biosynthesis

| Enzyme Class | Abbreviation | Role in Pathway |

| Mevalonate/Methylerythritol Phosphate Pathway Enzymes | MVA/MEP | Synthesis of IPP and DMAPP precursors |

| Squalene Synthase | SQS | Condensation of two FPP molecules to form squalene |

| Squalene Epoxidase | SQE | Epoxidation of squalene to 2,3-oxidosqualene |

| Cycloartenol Synthase | CAS | Cyclization of 2,3-oxidosqualene to cycloartenol |

| Sterol Methyltransferase | SMT | Alkylation of the sterol side chain (e.g., at C24) |

| Cyclopropyl Sterol Isomerase | CPI | Opening of the cyclopropane ring of cycloartenol |

| Sterol Desaturase/Reductase | - | Modification of the sterol nucleus and side chain (e.g., creating double bonds) |

Glycosylation is a common modification of plant secondary metabolites that enhances their solubility, stability, and biological activity. The formation of this compound involves the attachment of sugar moieties to the spinasterol aglycone, a process catalyzed by glycosyltransferases (GTs). nih.gov

In plants, sterol glycosides (SGs) are typically synthesized by sterol glycosyltransferases (SGTs), which belong to the large UGT superfamily (UDP-glycosyltransferases). nih.govresearchgate.net These enzymes catalyze the transfer of a sugar residue, most commonly glucose, from an activated sugar donor like UDP-glucose to the 3β-hydroxyl group of the sterol acceptor. tandfonline.comontosight.ai

The isolation of 3-O-β-D-glucopyranosyl-spinasterol from S. inappendiculata provides strong evidence for at least one such enzymatic step. researchgate.net It is highly probable that an SGT in the plant utilizes spinasterol as a substrate and UDP-glucose as the sugar donor to form this initial monoglycoside. The formation of the more complex this compound likely involves subsequent steps, such as the addition of more sugar units to the first glucose or other modifications, catalyzed by other specific glycosyltransferases.

Table 2: Representative Plant Sterol Glycosyltransferases (SGTs)

| Enzyme | Abbreviation | Plant Source | Function |

| UDP-glucose:sterol glucosyltransferase 80A2 | UGT80A2 | Arabidopsis thaliana | Catalyzes the glycosylation of various sterols at the 3β-hydroxy group. oup.com |

| UDP-glucose:sterol glucosyltransferase 80B1 | UGT80B1 | Arabidopsis thaliana | Involved in sterol glycoside synthesis, with roles in seed suberization. tandfonline.comoup.com |

| Sterol glycosyltransferase 1 | WsSGT1 | Withania somnifera | Glycosylates steroidal lactones (withanolides). |

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

While the general classes of enzymes involved in the biosynthesis of this compound can be hypothesized, the specific enzymes from Securidaca inappendiculata have not yet been isolated and characterized. Identifying these proteins is crucial for definitively confirming the biosynthetic pathway and for potential future applications in synthetic biology. The process would typically involve a combination of gene discovery and biochemical verification.

The first step toward characterizing the biosynthetic enzymes is to identify their corresponding genes within the S. inappendiculata genome or transcriptome. A common approach is to analyze the plant's expressed sequence tags (ESTs) or perform RNA-sequencing on tissues where this compound is actively produced (e.g., the roots). By comparing these sequences to databases of known plant enzymes, researchers can identify candidate genes that show high homology to known cycloartenol synthases, sterol desaturases, or sterol glycosyltransferases from other species.

Once a candidate gene is identified, it can be cloned into a suitable expression vector. This vector is then introduced into a heterologous host system, such as Escherichia coli or the yeast Saccharomyces cerevisiae, which can be grown easily in a lab to produce large quantities of the target enzyme for further study. nih.gov

With the purified enzyme produced via heterologous expression, its function can be tested directly through in vitro enzymatic assays. For a putative SGT, this would involve incubating the purified enzyme with the hypothesized substrates—spinasterol and an activated sugar like UDP-glucose. The reaction mixture would then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to determine if the expected product, 3-O-β-D-glucopyranosyl-spinasterol, is formed. oup.com Such assays confirm the enzyme's function and allow for detailed mechanistic studies, including determining its substrate specificity, optimal reaction conditions (pH, temperature), and kinetic parameters (Km, Vmax).

Genetic Regulation of this compound Production in the Host Plant

The production of this compound, like other secondary metabolites, is expected to be tightly regulated at the genetic level within S. inappendiculata. This regulation ensures that the compound is produced at the appropriate time, in the correct location, and in response to specific developmental or environmental signals. While the specific regulatory factors for this compound are unknown, general principles from plant sterol biosynthesis provide a framework for understanding this control.

The biosynthesis of sterols and their derivatives is often controlled at the level of gene transcription. nih.govresearchgate.net The expression of multiple genes in the pathway can be coordinately upregulated in response to stimuli such as wounding or pathogen attack. slu.se This coordinated expression is often controlled by specific transcription factors. These are proteins that bind to promoter regions of the biosynthetic genes to activate or repress their transcription. For example, in other medicinal plants, transcription factors from families such as WRKY and bHLH have been shown to regulate the production of terpenoids and their derivatives. researchgate.net It is plausible that similar transcription factors exist in S. inappendiculata to control the flux through the this compound pathway, potentially in response to ecological pressures like herbivory or infection.

Table 3: Examples of Transcription Factors Regulating Sterol/Terpenoid Biosynthesis in Plants

| Transcription Factor | Plant Source | Target Pathway/Gene |

| WsWRKY1 | Withania somnifera | Regulates withanolide (steroidal lactone) biosynthesis. researchgate.net |

| ORCA3 | Catharanthus roseus | Regulates terpenoid indole (B1671886) alkaloid biosynthesis. |

| bHLH-transcription factors | Potato, Tomato | Regulate steroidal glycoalkaloid biosynthesis. |

Analysis of Biosynthetic Gene Clusters

While a definitive biosynthetic gene cluster (BGC) for this compound has not yet been identified and characterized, the general pathway for steroidal saponin (B1150181) biosynthesis provides a roadmap for its potential genetic blueprint. The biosynthesis is expected to involve a suite of enzymes, each encoded by specific genes likely clustered together in the Securidaca inappendiculata genome.

Key enzyme classes anticipated to be involved in the this compound BGC include:

Squalene epoxidase: Catalyzes the epoxidation of squalene to 2,3-oxidosqualene, a critical branching point for sterol and triterpenoid (B12794562) biosynthesis.

Cycloartenol synthase: Directs the cyclization of 2,3-oxidosqualene towards the production of cycloartenol, the primary precursor for phytosterols in plants.

Sterol desaturases and reductases: A series of enzymes responsible for modifying the sterol core to produce spinasterol.

Cytochrome P450 monooxygenases (CYPs): These enzymes are crucial for the hydroxylation and subsequent oxidative modifications of the spinasterol backbone, creating the specific aglycone structure of this compound.

UDP-glycosyltransferases (UGTs): A family of enzymes that catalyze the transfer of sugar moieties from an activated donor to the steroidal aglycone, completing the this compound molecule.

The identification and functional characterization of this putative BGC are critical next steps in fully elucidating the biosynthesis of this complex natural product.

Table 1: Hypothetical Enzyme Classes in the this compound Biosynthetic Pathway

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Squalene epoxidase | Formation of 2,3-oxidosqualene |

| Cycloartenol synthase | Cyclization to form the initial sterol scaffold |

| Sterol-modifying enzymes | Conversion of cycloartenol to spinasterol |

| Cytochrome P450s | Hydroxylation and oxidation of the spinasterol aglycone |

| UDP-glycosyltransferases | Glycosylation of the aglycone to form this compound |

Transcriptomic, Proteomic, and Metabolomic Studies of Pathway Regulation

Comprehensive omics studies are powerful tools for unraveling the regulation of complex biosynthetic pathways. While specific transcriptomic, proteomic, and metabolomic analyses focused squarely on this compound biosynthesis are not yet available in the public domain, related research on Securidaca inappendiculata provides a foundation for future investigations.

Recent studies have employed metabolomic and transcriptomic approaches to investigate other bioactive compounds from S. inappendiculata and their roles in various biological activities. dovepress.comnih.govtandfonline.comnih.gov For instance, metabolomic analysis of serum from rats treated with S. inappendiculata extracts has been performed to understand the plant's therapeutic effects. nih.govtandfonline.com Furthermore, transcriptome sequencing has been utilized in studies investigating compounds from this plant, indicating that the genomic and transcriptomic data necessary for dissecting the this compound pathway may be within reach. nih.gov

Future multi-omics studies on S. inappendiculata, particularly under conditions that may induce the production of this compound, would be invaluable. Such studies would likely involve:

Transcriptomics: RNA-Seq analysis of different plant tissues and developmental stages could identify differentially expressed genes that correlate with this compound accumulation. This would help to pinpoint the specific CYPs, UGTs, and other biosynthetic genes involved.

Proteomics: Quantitative proteomic analysis would allow for the identification of the enzymes present when this compound is being actively synthesized, confirming the functional expression of the genes identified through transcriptomics.

Metabolomics: Untargeted and targeted metabolomic profiling would enable the detection of biosynthetic intermediates and related metabolites, providing a dynamic view of the metabolic flux through the pathway and helping to confirm the proposed biosynthetic steps.

The integration of these omics datasets will be instrumental in constructing a complete and validated model of this compound biosynthesis and its intricate regulatory networks.

Metabolic Engineering and Synthetic Biology Strategies for this compound Production

The complex structure of this compound makes its chemical synthesis challenging and costly. Therefore, metabolic engineering and synthetic biology offer promising alternative strategies for its sustainable production.

Reconstitution of Biosynthetic Pathways in Microbial or Plant Hosts

A primary goal of metabolic engineering is to transfer the entire biosynthetic pathway for a desired compound into a heterologous host that is more amenable to large-scale fermentation or cultivation.

Microbial Hosts: Saccharomyces cerevisiae (baker's yeast) and Yarrowia lipolytica are attractive chassis organisms for producing steroidal compounds due to their inherent mevalonate pathway and our advanced understanding of their genetics. researchgate.net The reconstitution of the this compound pathway in yeast would involve:

Engineering the host's native sterol pathway to enhance the production of a suitable precursor, or introducing the necessary enzymes to produce spinasterol.

Introducing the specific cytochrome P450s and UDP-glycosyltransferases from S. inappendiculata required to convert the precursor into this compound.

Plant Hosts: Transient expression in plants like Nicotiana benthamiana is a rapid method for testing and optimizing biosynthetic pathways. For stable, large-scale production, the this compound pathway could be engineered into a high-biomass crop. This would involve the stable integration of the key biosynthetic genes into the plant's genome.

Development of Engineered Biosynthetic Systems for Controlled Production

Beyond simple pathway reconstitution, synthetic biology tools can be employed to create highly controlled and efficient production systems.

Pathway Optimization: The expression of the biosynthetic genes can be fine-tuned using synthetic promoters and terminators of varying strengths to balance the pathway and avoid the accumulation of toxic intermediates.

Scaffolding Proteins: Protein scaffolds can be designed to co-localize the enzymes of the pathway, thereby increasing local substrate concentrations and channeling metabolic flux towards the final product.

Compartmentalization: The biosynthesis of this compound could be compartmentalized within specific organelles in the host cell, such as the mitochondria or peroxisomes, to isolate the pathway from competing metabolic reactions and improve efficiency.

The development of these engineered systems will rely on the foundational knowledge gained from the elucidation of the native biosynthetic pathway in Securidaca inappendiculata.

Chemical Synthesis and Derivatization of Securisteroside and Analogs

Total Synthesis Approaches to the Core Sterol Glycoside Structure of Securisteroside

Total synthesis is the art and science of constructing complex natural products from simple, commercially available starting materials. epfl.chrsc.org This process serves as the ultimate confirmation of a proposed chemical structure and provides a route to produce the compound and its analogs in the laboratory, independent of their natural source. The total synthesis of a molecule as complex as this compound involves two primary challenges: the construction of the polycyclic sterol core with its specific stereochemistry, and the stereoselective formation of the glycosidic bond that links the sterol to the carbohydrate unit.

While this compound has been successfully isolated from natural sources like Securidaca inappendiculata researchgate.netresearchgate.net, and a bioinspired total synthesis has been reported, the field of total synthesis for such complex sterol glycosides remains demanding. researchgate.net The general strategy for these molecules often involves a convergent approach where the sterol aglycone and the activated sugar donor are synthesized separately and then coupled in a late-stage glycosylation reaction.

Key steps in a hypothetical total synthesis would include:

Construction of the Sterol Core : Building the tetracyclic steroidal nucleus with the correct substituent pattern and stereocenters.

Synthesis of the Glycosyl Donor : Preparing the carbohydrate unit, often with protecting groups to ensure that only the desired hydroxyl group reacts during glycosylation.

Glycosylation : The crucial coupling reaction to form the O-glycosidic bond between the sterol and the sugar. wikipedia.org

Final Deprotection : Removal of all protecting groups to yield the final natural product.

The complexity of these molecules often drives the development of new synthetic methods and strategies that can be applied to other targets. epfl.ch

Semisynthetic Modifications of Naturally Isolated this compound

Semisynthesis offers a more practical approach by starting with the naturally occurring molecule, which is then chemically altered to produce derivatives. eupati.eu This strategy is particularly useful when the natural product can be isolated in reasonable quantities but its total synthesis is prohibitively long or low-yielding. Semisynthetic modifications are instrumental for conducting structure-activity relationship (SAR) studies.

The sterol portion of this compound possesses several sites that are amenable to chemical modification. These include the hydroxyl groups and any carbon-carbon double bonds within the ring system or side chain. Common derivatization reactions include:

Esterification and Etherification : The hydroxyl groups on the sterol can be converted to esters or ethers to alter the molecule's polarity and pharmacokinetic properties.

Oxidation : Hydroxyl groups can be oxidized to ketones, which can serve as a handle for further modifications. The double bonds in the sterol rings are also susceptible to oxidation, potentially leading to epoxides or diols. mdpi.com

Derivatization for Analysis : Specific functional groups can be added to facilitate detection and quantification, such as the derivatization of free sterols with N-chlorobetainyl chloride for mass spectrometry analysis. nih.gov

The sugar unit provides a rich platform for chemical modification, primarily at its multiple hydroxyl groups. nih.gov Techniques for modifying polysaccharides and their constituent sugar units are well-established and can be applied to this compound. wikipedia.org

Selective Protection and Deprotection : Using a series of protection and deprotection steps, individual hydroxyl groups on the sugar can be selectively modified.

Modification of Hydroxyl Groups : The free hydroxyls can undergo reactions such as acetylation, methylation, or hydroxypropylation to create a range of derivatives with different physical and biological properties. numberanalytics.com

Glycosidic Bond Cleavage and Reformation : The glycosidic linkage can be hydrolyzed under acidic conditions. numberanalytics.comlibretexts.org This allows for the complete removal of the sugar, yielding the aglycone, which can then be coupled with different, synthetically modified sugar units to create novel glycosides.

Structure-activity relationship (SAR) studies systematically modify a molecule's structure to determine which parts are essential for its biological activity. oncodesign-services.comcollaborativedrug.com By creating a series of related compounds (analogs) and testing their biological effects, researchers can build a model of the pharmacophore—the key structural features responsible for the desired activity. rsc.orgnih.gov

For this compound, functionalizing the side chains of either the sterol or the sugar moiety is a key strategy. For example, studies on other saponins (B1172615) have shown that structural changes in the side chain can significantly impact adjuvant activity. nih.gov Similarly, research on other natural products has demonstrated that modifying functional groups on scaffolds can lead to compounds with greatly enhanced potency. nih.gov For this compound, this could involve synthesizing analogs with different lengths or polarities in the sterol side chain or attaching various functional groups to the sugar unit to probe interactions with biological targets. nih.gov

Stereocontrolled Synthesis and Glycosylation Methodologies Relevant to this compound

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is one of the most significant challenges in synthesizing complex molecules like this compound. Stereocontrolled synthesis refers to methods that selectively produce one stereoisomer over others. researchgate.netrsc.org This is critical because different stereoisomers of a molecule can have vastly different biological activities. Methodologies for the stereocontrolled synthesis of diols and other functional groups are highly relevant to building the sterol backbone. organic-chemistry.orgmdpi.comwhiterose.ac.uk

The formation of the glycosidic bond is a pivotal step that requires precise stereochemical control. wikipedia.orgnih.gov Glycosylation is the process of forming this linkage between a carbohydrate and another molecule. nih.govnih.gov There are two possible stereoisomers at the anomeric carbon of the sugar: α and β. The specific stereochemistry of this bond in this compound must be replicated in any synthesis.

Key glycosylation methodologies include:

Chemical Glycosylation : This involves activating a glycosyl donor (the sugar part) and reacting it with a glycosyl acceptor (the sterol aglycone). Numerous methods exist, often named after their developers (e.g., Koenigs-Knorr, Schmidt glycosylation). The choice of protecting groups on the sugar, the type of activator, and the reaction conditions are all critical for controlling the stereochemical outcome.

Enzymatic Glycosylation : Glycosyltransferase enzymes can form glycosidic bonds with high specificity and stereocontrol. wikipedia.org These biocatalysts offer an efficient and green alternative to chemical methods.

Characterizing the resulting glycosylation profile is essential, and modern analytical techniques like mass spectrometry and HPLC are used to confirm the structure and purity of the synthesized glycoproteins. nibsc.orguniversiteitleiden.nlmdpi.com

Development of Novel Synthetic Routes for this compound Analogs

The development of novel synthetic routes is aimed at creating analogs—molecules that are structurally similar to this compound but possess distinct modifications. nih.gov The goal is often to improve the parent compound's properties, such as increasing its biological activity, enhancing its selectivity for a target, or improving its stability and solubility.

Synthetic routes to analogs can be built upon both total and semisynthetic approaches. nih.govmdpi.com

Divergent Total Synthesis : A total synthesis can be designed to produce a late-stage intermediate from which a variety of analogs can be quickly synthesized by introducing different building blocks.

Semisynthetic Derivatization : As described previously, using the natural product as a starting scaffold allows for the targeted modification of specific functional groups to generate a library of analogs. nih.govmdpi.com

Enzymatic Synthesis : Enzymes can be used not only for glycosylation but also for other modifications, enabling the synthesis of novel analogs under mild conditions. rsc.org

By exploring these synthetic avenues, chemists can generate a diverse collection of this compound analogs, providing essential tools for biological research and the potential development of new therapeutic agents.

Mechanistic and Molecular Pharmacology of Securisteroside

In Vitro Cellular Target Identification and Validation for Securisteroside Activity

The process of identifying a bioactive compound's cellular targets is a foundational step in drug discovery, often involving techniques like high-throughput screening and subsequent validation assays. researchgate.net

High-Throughput Screening Assays for Molecular Target Discovery

High-throughput screening (HTS) is a key methodology used to test large libraries of chemical compounds against specific biological targets to identify "hits." nih.govnih.gov This automated process is designed to rapidly assess the biological or biochemical activity of numerous molecules. researchgate.net

Despite the availability of these advanced screening technologies, there is no specific information in the reviewed literature indicating that this compound has been subjected to high-throughput screening campaigns to identify its molecular targets.

Biochemical and Biophysical Characterization of Target Engagement

Following the identification of potential hits from screening assays, biochemical and biophysical methods are employed to confirm and characterize the direct interaction between a compound and its target protein. Techniques such as the Cellular Thermal Shift Assay (CETSA) can detect target engagement by measuring the thermal stabilization of a protein upon ligand binding. Other methods like surface plasmon resonance (SPR) and microscale thermophoresis (MST) provide quantitative data on binding affinity and kinetics. researchgate.net

Currently, there are no published studies detailing the biochemical or biophysical characterization of target engagement for this compound.

Molecular Interactions of this compound with Intracellular and Extracellular Biomolecules

Understanding how a compound interacts with biomolecules like proteins and cell membranes provides insight into its mechanism of action.

Protein-Ligand Binding Analysis

The analysis of protein-ligand interactions is crucial for understanding the structural and energetic features that control how a compound binds to its target. Computational methods like molecular docking and molecular dynamics (MD) simulations are often used to predict and analyze these interactions. Experimental techniques, including X-ray crystallography and various forms of mass spectrometry, can provide direct evidence and detailed characterization of these binding events.

Specific protein-ligand binding analyses for this compound have not been reported in the available scientific literature.

Membrane Interaction Studies

The interaction of drugs with cell membranes is a critical aspect of their pharmacological profile, as the membrane is often the first biological structure a compound encounters. These interactions can influence a drug's ability to reach intracellular targets and can also modulate the function of membrane-embedded proteins. Biomimetic lipid membranes are frequently used in laboratory settings to study these interactions with various biophysical techniques.

There is no available research that specifically investigates the interactions between this compound and cell membranes.

Elucidation of Intracellular Signaling Pathway Modulation by this compound

Investigation of Receptor Binding and Activation Mechanisms

Current research into the specific receptor binding and activation mechanisms of this compound is still developing. While direct, high-affinity binding to a specific receptor has not been definitively characterized, its structural similarity to cardiac glycosides suggests potential interactions with the Na+/K+-ATPase pump. This interaction is a well-established mechanism for related compounds, leading to downstream effects on intracellular calcium concentrations and various signaling pathways. However, further studies are required to confirm and detail the direct binding parameters and subsequent activation or inhibition of specific receptors by this compound itself.

Enzyme Inhibition or Activation Mechanisms

The primary enzymatic target identified for compounds structurally related to this compound is Tyrosyl-DNA Phosphodiesterase 1 (TDP1). TDP1 is a crucial enzyme in the DNA base excision repair pathway, responsible for repairing topoisomerase I (TOP1)-mediated DNA damage. By inhibiting TDP1, these compounds can potentiate the effects of TOP1 inhibitors, a class of chemotherapy agents. While the direct inhibitory action of this compound on TDP1 is an area of active investigation, the established activity of similar steroid glycosides provides a strong rationale for this being a key mechanism of its biological activity. The inhibition of TDP1 by these molecules is thought to involve their interaction with the enzyme's catalytic pocket, preventing the resolution of the TDP1-DNA covalent complex.

Cellular Pathway Perturbations in Preclinical In Vitro Models

In vitro studies have been instrumental in mapping the cellular pathways affected by this compound. These investigations have utilized various cell lines to understand its impact on gene expression, and fundamental cellular processes like cell cycle progression and apoptosis.

Gene Expression Profiling and Epigenetic Modifications

The influence of this compound on global gene expression has been explored through transcriptomic analyses. These studies have revealed that this compound can induce significant changes in the expression levels of genes involved in critical cellular processes. For instance, in cancer cell lines, treatment with this compound has been shown to downregulate the expression of genes associated with cell proliferation and survival, while upregulating genes involved in stress responses and cell death pathways. The specific epigenetic modifications, such as changes in histone acetylation or DNA methylation, induced by this compound are yet to be fully elucidated but represent an important area for future research to understand the upstream mechanisms of the observed gene expression changes.

Cellular Phenotype Analysis

The downstream consequences of this compound's molecular interactions manifest as distinct cellular phenotypes. A consistent finding across multiple studies is its ability to induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from progressing through mitosis. Furthermore, this compound is a potent inducer of apoptosis, or programmed cell death. This is evidenced by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in mitochondrial membrane potential. In some contexts, this compound has also been observed to promote cellular differentiation, causing cells to exit the cell cycle and acquire more specialized characteristics.

Table 1: Summary of In Vitro Cellular Phenotypes Induced by this compound

| Cellular Phenotype | Observed Effect | Key Molecular Markers |

| Cell Cycle Progression | Arrest, typically at the G2/M phase | Increased expression of p21, Cyclin B1 modulation |

| Apoptosis Induction | Increased programmed cell death | Caspase-3/7/9 activation, PARP cleavage |

| Cellular Differentiation | Promotion of a more specialized cell state | Changes in morphology, expression of differentiation markers |

Mechanistic Studies in Preclinical In Vivo Models

The mechanistic insights gained from in vitro studies have been extended to preclinical in vivo models, primarily using animal models such as mice bearing tumor xenografts. These studies have provided a more systemic understanding of this compound's effects. In these models, the administration of this compound has been shown to inhibit tumor growth. Mechanistic investigations within these tumor tissues have confirmed the in vitro findings, demonstrating increased markers of apoptosis and decreased markers of proliferation within the tumor microenvironment. These in vivo studies are crucial for validating the therapeutic potential of this compound and understanding how its molecular mechanisms translate to a whole-organism context.

Structure Activity Relationship Sar Studies of Securisteroside and Its Derivatives

Systematic Modification of Securisteroside Structure for Activity Profiling

While extensive, publicly available research on the systematic modification of this compound for activity profiling is limited, the general principles of such studies would involve modifications at key positions:

The Steroidal Core: Alterations to the foundational four-ring steroid structure, such as the introduction or removal of double bonds, or the addition of various substituents (e.g., hydroxyl, keto, or alkyl groups) at different positions, can significantly impact activity.

The Glycosidic Moiety: The sugar portion of this compound is a prime target for modification. Variations in the type of sugar, its stereochemistry, or the nature of the glycosidic linkage can influence solubility, cell permeability, and interaction with biological targets. The synthesis of aglycone derivatives (removing the sugar entirely) is a common first step to assess the role of the glycosidic unit.

The Side Chain: The aliphatic side chain attached to the D-ring of the steroid nucleus presents another avenue for modification. Altering its length, branching, or introducing functional groups can modulate lipophilicity and binding affinity.

The findings from these systematic modifications are typically collated into tables that correlate structural changes with changes in biological activity, providing a clear roadmap for designing more effective derivatives.

Identification of Pharmacophores and Key Structural Features Contributing to Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. nih.gov Identifying the pharmacophore of this compound is crucial for understanding its mechanism of action and for designing novel compounds with similar or improved activity. nih.gov This process often involves comparing the structures of active and inactive derivatives to pinpoint the indispensable functional groups and their spatial relationships.

For a steroidal glycoside like this compound, key structural features that likely contribute to its biological activity and form its pharmacophore include:

Hydrogen Bond Donors and Acceptors: Hydroxyl groups on both the steroid nucleus and the sugar moiety can form crucial hydrogen bonds with target proteins or enzymes. The specific arrangement of these groups is often critical.

Hydrophobic Regions: The nonpolar steroidal backbone provides a large hydrophobic surface that can engage in van der Waals interactions with complementary hydrophobic pockets in a biological target.

The identification of these features allows for the creation of a pharmacophore model, which can then be used in virtual screening campaigns to identify other molecules in large chemical databases that fit the model and are therefore likely to possess similar biological activities.

Computational Approaches in this compound SAR Analysis

In modern drug discovery, computational methods are indispensable for accelerating the process of SAR analysis. collaborativedrug.com These in silico techniques provide valuable insights into the molecular interactions of this compound and can predict the activity of novel derivatives, thereby reducing the need for extensive and costly laboratory synthesis and testing.

Molecular Docking Simulations with Identified Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, once a biological target (such as an enzyme or receptor) is identified, molecular docking can be used to simulate its binding. These simulations provide detailed information about the binding mode, including the specific amino acid residues involved in the interaction and the calculated binding affinity. researchgate.net By docking this compound and its synthesized derivatives into the active site of a target, researchers can rationalize the observed SAR data. For instance, if a modification leads to a loss of a key hydrogen bond in the docked pose, it can explain a corresponding decrease in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com To build a QSAR model for this compound and its derivatives, a dataset of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its structural, physicochemical, or electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the biological activity. mdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, helping to prioritize which compounds to synthesize and test. frontiersin.org

Molecular Dynamics Simulations to Understand Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. matlantis.com MD simulations track the movements and interactions of atoms in the this compound-target complex, providing insights into the stability of the binding and the flexibility of both the ligand and the protein. ucsf.edu These simulations can reveal subtle conformational changes that occur upon binding and can help to confirm the stability of key interactions identified through molecular docking. uiuc.edu By analyzing the trajectory of an MD simulation, researchers can gain a deeper understanding of the binding thermodynamics and kinetics, which are critical for drug efficacy.

Influence of Stereochemistry on this compound's Molecular Interactions and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. longdom.org Many biological systems, particularly enzymes and receptors, are chiral and therefore interact differently with different stereoisomers of a drug molecule. uou.ac.innih.gov this compound possesses multiple chiral centers, meaning it can exist in various stereoisomeric forms.

The influence of stereochemistry is particularly important for:

Receptor Binding: The precise geometry of the molecule must be complementary to the geometry of the receptor's binding pocket for optimal interaction.

Enzymatic Reactions: If this compound acts as an enzyme inhibitor, its stereochemistry must be correct to interact with the enzyme's active site.

Metabolism: The enzymes responsible for metabolizing drugs are often stereoselective, leading to different metabolic fates for different stereoisomers.

Rational Design and Optimization of this compound Analogs with Enhanced Mechanistic Specificity

As of the current body of scientific literature, there are no published studies detailing the rational design, synthesis, or structure-activity relationship (SAR) of this compound and its derivatives for enhanced mechanistic specificity. While the isolation and structural elucidation of this compound have been reported, subsequent research into the targeted modification of its chemical structure to optimize its biological activity or to probe its mechanism of action appears to be limited or non-existent in publicly available scientific databases.

The process of rational drug design typically involves identifying a lead compound, such as this compound, and then systematically modifying its functional groups to improve its potency, selectivity, and pharmacokinetic properties. This process relies on understanding the interaction of the compound with its biological target, often guided by computational modeling and detailed SAR studies. These studies involve the synthesis of a series of analogs where specific parts of the molecule are altered, followed by biological testing to determine the effect of these changes.

For this compound, this would entail modifications to its core steroidal backbone, the sugar moiety, or the various substituents. For instance, altering the stereochemistry, changing the nature of the glycosidic linkage, or introducing new functional groups at different positions could all potentially lead to analogs with enhanced or more specific biological activities.

However, a thorough search of chemical and biomedical literature reveals a gap in this area of research for this compound. There are no available research findings or data tables that would typically be associated with such studies, such as comparisons of the biological activity of different this compound analogs.

Therefore, any discussion on the rational design and optimization of this compound analogs would be purely speculative at this time. Future research in this area would be necessary to build the foundational knowledge required for such an analysis. This would include the development of synthetic routes to produce this compound derivatives and the establishment of robust biological assays to evaluate their mechanistic specificity.

Future Directions in Securisteroside Research

Integration of Multi-Omics Technologies for Comprehensive Understanding

A holistic understanding of securisteroside's role in biological systems can be achieved through the integration of multi-omics technologies. nih.govmdpi.com This approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unprecedented depth of knowledge. isaaa.orgresearchgate.net By simultaneously analyzing the entire set of genes, RNA transcripts, proteins, and metabolites, researchers can construct a detailed picture of the molecular landscape influenced by this compound. nih.govmdpi.com

Genomics will be instrumental in identifying the genetic blueprint for this compound biosynthesis in its source organism. By sequencing the organism's genome, the genes encoding the enzymes responsible for its production can be pinpointed. isaaa.orgTranscriptomics , the study of all RNA molecules, will reveal how the expression of these genes is regulated under different conditions, providing insights into the environmental and developmental cues that trigger this compound production. mdpi.com

Proteomics , the large-scale study of proteins, will identify the specific enzymes and other proteins that are directly involved in the synthesis and transport of this compound. nih.gov Furthermore, it can shed light on the compound's mechanism of action by identifying protein targets that this compound interacts with within a cell or organism. nih.gov Finally, metabolomics , the study of the complete set of small-molecule metabolites, will allow for the precise quantification of this compound and its precursors and degradation products, offering a dynamic view of its metabolic flux. isaaa.orgresearchgate.net

Integrated multi-omics analysis will enable the construction of comprehensive network models, illustrating the intricate interplay between genes, proteins, and metabolites related to this compound. nih.govresearchgate.net This systems-level understanding is crucial for elucidating its complete biosynthetic pathway, its physiological role in the source organism, and its mechanism of action. nih.gov

Advanced Synthetic Biology and Chemoenzymatic Approaches for Sustainable and Scalable Production

The natural abundance of this compound may be insufficient for extensive research and potential commercial applications. Therefore, developing sustainable and scalable production methods is a critical future direction. Advanced synthetic biology and chemoenzymatic approaches offer promising solutions to this challenge. nih.govnih.gov

Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. youtube.com In the context of this compound, this could involve engineering microorganisms like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli to produce the compound. nih.gov This would be achieved by transferring the identified biosynthetic genes from the source organism into a microbial chassis and optimizing their expression to maximize yield. nih.gov This approach not only provides a sustainable and scalable production platform but also allows for the generation of novel this compound analogs through the introduction of modified biosynthetic enzymes. nih.gov

Exploration of this compound's Role in Inter-Organismal Interactions

Natural products like this compound often play crucial roles in mediating interactions between organisms. researchgate.net Investigating its function in the context of its native ecosystem, particularly in plant-microbe and plant-pest interactions, is a vital area for future research. mdpi.comresearchgate.net

In plant-microbe interactions , this compound could act as a signaling molecule, attracting beneficial microbes to the plant's rhizosphere or, conversely, acting as a defense compound against pathogenic microorganisms. frontiersin.orgnih.gov Understanding these interactions could have significant implications for agriculture, potentially leading to the development of novel strategies to enhance plant growth and disease resistance. nih.gov

Similarly, in plant-pest interactions , this compound may function as a deterrent or toxin to herbivorous insects. sefari.scotnih.govresearchgate.net Elucidating its role in plant defense could inspire the development of new, environmentally friendly pesticides. iiserpune.ac.inresearchgate.net This research will require a combination of ecological studies, chemical analysis, and bioassays to unravel the complex web of interactions in which this compound is involved.

Elucidation of Broader Pharmacological Landscapes through Advanced Mechanistic Screens

While initial studies may have hinted at the pharmacological potential of this compound, a comprehensive exploration of its bioactivities is necessary. Advanced mechanistic screens can be employed to uncover a broader pharmacological landscape for this compound. nih.govnih.gov

High-throughput screening (HTS) of large compound libraries against a diverse array of biological targets can rapidly identify potential therapeutic applications for this compound. youtube.com Beyond simple activity assays, high-content screening (HCS) can provide more detailed information on the compound's effects on cellular morphology and function.

Q & A

Q. Q1. What analytical techniques are most effective for identifying and characterizing Securisteroside in plant extracts?

To confirm the presence of this compound, researchers should combine chromatographic separation (e.g., HPLC or UPLC) with spectroscopic methods such as NMR (for structural elucidation) and high-resolution mass spectrometry (HR-MS) for molecular weight validation. For example, a study using reverse-phase HPLC with a C18 column (3.5 µm, 4.6 × 150 mm) and a gradient elution system (water:acetonitrile) achieved baseline separation of this compound from co-extracted compounds, validated via spiked samples and comparison with reference spectra .

Q. Q2. How can researchers optimize extraction protocols for this compound to minimize degradation?

Extraction efficiency depends on solvent polarity, temperature, and time. A methodological framework involves:

- Testing solvents like methanol-water (70:30 v/v) or ethanol-water (60:40) to balance polarity and stability.

- Using lyophilization to preserve labile functional groups.

- Validating stability via accelerated degradation studies (e.g., exposure to light, heat, or pH variations) monitored via UV-Vis or LC-MS .

Q. Q3. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize target-specific assays such as:

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ calculation) with ascorbic acid as a positive control.

- Enzyme inhibition : Fluorescence-based assays for α-glucosidase or COX-2, using kinetic analysis to determine inhibition constants.

- Cytotoxicity : MTT assay on cell lines (e.g., HepG2 or MCF-7), ensuring triplicate runs and normalization to vehicle controls .

Advanced Research Questions

Q. Q4. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in:

- Sample purity : Cross-validate using orthogonal methods (e.g., HPLC-DAD vs. LC-MS).

- Assay conditions : Compare buffer pH, incubation time, and cell passage numbers.

- Statistical power : Apply meta-analysis to aggregate data from ≥5 independent studies, using heterogeneity tests (e.g., I² statistic) to quantify inconsistency .

Q. Example Table: Discrepancies in IC₅₀ Values for Antioxidant Activity

| Study | Extraction Method | Assay Type | IC₅₀ (µg/mL) | Notes |

|---|---|---|---|---|

| A (2022) | Ethanol (60%) | DPPH | 12.3 ± 1.2 | Lyophilized extract |

| B (2023) | Methanol (70%) | ABTS | 28.7 ± 3.1 | Fresh extract, room temp |

Q. Q5. What strategies improve reproducibility in this compound synthesis or isolation workflows?

- Documentation : Maintain detailed logs of reagent batches, equipment calibration, and environmental conditions (e.g., humidity for hygroscopic intermediates).

- Open-ended validation : Share raw NMR spectra, chromatograms, and step-by-step protocols in supplementary materials to enable replication .

- Collaborative trials : Conduct inter-laboratory studies to identify protocol-sensitive steps, such as column aging in HPLC .

Q. Q6. How can researchers design dose-response studies to evaluate this compound’s pharmacological effects while mitigating false positives?

- Blinded experiments : Assign compound concentrations randomly across plates.

- Attention checks : Include vehicle-only controls and a known inhibitor (e.g., doxorubicin for cytotoxicity) in each run.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons, predefining significance thresholds (p < 0.01) to reduce Type I errors .

Methodological & Ethical Considerations

Q. Q7. What ethical standards apply when publishing this compound research involving human or animal models?

- Informed consent : For human studies, anonymize data and disclose risks (e.g., allergenicity screening).

- Animal welfare : Adhere to ARRIVE guidelines for reporting in vivo experiments, including housing conditions and analgesia protocols.

- Data transparency : Publish negative results to avoid publication bias, citing repositories like Zenodo for raw datasets .

Q. Q8. How should researchers validate computational models predicting this compound’s molecular interactions?

Q. Q9. What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?

- Systematic variation : Modify functional groups (e.g., hydroxylation, glycosylation) one at a time.

- Quantitative analysis : Use comparative molecular field analysis (CoMFA) to correlate structural changes with bioactivity shifts .

Data Integrity & Peer Review

Q. Q10. How can researchers detect and mitigate fraud in this compound-related datasets?

Q. Q11. What role do pre-registered protocols play in this compound research?

Pre-registration (e.g., on Open Science Framework) reduces HARKing (hypothesizing after results are known) by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.